2-(1-Hydroxycyclopropyl)acetonitrile

Description

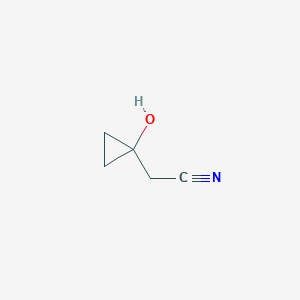

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-hydroxycyclopropyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c6-4-3-5(7)1-2-5/h7H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWVIKHMOLECPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 1 Hydroxycyclopropyl Acetonitrile

Reaction Pathway Elucidation for Cyclopropane (B1198618) Ring Formation and Functionalization

There is a lack of specific literature detailing the synthetic routes to 2-(1-Hydroxycyclopropyl)acetonitrile. While general methods for cyclopropane ring formation are well-established, such as the Simmons-Smith reaction or transition-metal-catalyzed cyclopropanation of alkenes, their application to the synthesis of this particular molecule has not been described. Mechanistic studies probing the stereochemistry and regiochemistry of cyclopropane formation leading to this specific substitution pattern are absent. Furthermore, pathways for the subsequent functionalization of the cyclopropane ring in this compound have not been explored.

Mechanistic Insights into Functional Group Interconversions of Nitrile and Hydroxyl Groups

The interplay and transformation of the nitrile and hydroxyl groups are central to the reactivity of this compound. However, no specific studies on this compound are available. General principles suggest that the hydroxyl group could be converted to a better leaving group for substitution or elimination reactions, potentially influencing the stability of the adjacent cyclopropane ring. The nitrile group could undergo hydrolysis to a carboxylic acid or reduction to an amine. Mechanistic investigations would be required to understand how the strained cyclopropane ring influences the reactivity of these functional groups and if any unique intramolecular reactions occur. An acid-catalyzed ring-opening of the cyclopropyl (B3062369) carbinol moiety, analogous to known reactions of similar structures, could be a potential reaction pathway, leading to the formation of amides in the presence of acetonitrile (B52724). However, this has not been specifically documented for this compound.

Role of Catalysis in Selective Transformations of Cyclopropyl Nitriles

Catalysis plays a crucial role in achieving selective transformations in organic synthesis. While the catalytic hydrogenation, hydrocyanation, and other transformations of nitriles are well-documented for various substrates, the application of these methods to this compound has not been reported. The development of catalytic systems that could selectively transform the nitrile or hydroxyl group without affecting the cyclopropane ring, or that could promote specific ring-opening or rearrangement reactions, would be of significant interest. Research in this area would be essential to unlock the synthetic potential of this molecule.

Computational and Theoretical Analyses of 2 1 Hydroxycyclopropyl Acetonitrile

Quantum Chemical Characterization of Electronic Structure and Bonding

A foundational analysis of 2-(1-hydroxycyclopropyl)acetonitrile would involve quantum chemical calculations to define its electronic landscape. Typically, this would be achieved using methods like Density Functional Theory (DFT) or ab initio calculations. Such studies would aim to:

Determine Optimized Geometry: Calculations would identify the most stable three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.

Analyze Molecular Orbitals: Investigation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energies and spatial distributions of these frontier orbitals would provide insights into the molecule's reactivity, indicating likely sites for nucleophilic or electrophilic attack.

Map Electrostatic Potential: An electrostatic potential (ESP) map would visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is key to understanding intermolecular interactions, such as hydrogen bonding.

Characterize Atomic Charges and Bonding: Methods like Natural Bond Orbital (NBO) analysis would be employed to quantify the charge on each atom and describe the nature of the chemical bonds (e.g., hybridization, bond order, and the extent of ionic vs. covalent character). This would be particularly insightful for the strained cyclopropyl (B3062369) ring and the electron-withdrawing nitrile group.

Without dedicated research, no specific data for these properties can be presented.

Theoretical Studies of Reaction Mechanisms, Energy Barriers, and Transition States

The interplay of the hydroxyl, cyclopropyl, and nitrile functional groups suggests a rich potential for various chemical reactions. Theoretical studies are essential for mapping out the potential energy surfaces of these reactions. Key areas for investigation would include:

Ring-Opening Reactions: The high strain energy of the cyclopropyl ring makes it susceptible to opening. Computational studies could model the reaction pathways and calculate the activation energy barriers for various ring-opening mechanisms, such as those initiated by acid, base, or radical species.

Transition State Searching: For any proposed reaction, computational chemists would locate the transition state structure—the highest energy point along the reaction coordinate. Characterizing this structure is fundamental to understanding the reaction's kinetics and feasibility.

Influence of Functional Groups: Theoretical analysis could systematically probe how the hydroxyl and nitrile groups influence the reactivity of the cyclopropyl ring, and vice versa. For instance, calculations could determine if the hydroxyl group participates in intramolecular catalysis.

Currently, no published studies provide this mechanistic insight or the associated energy profiles for this compound.

Conformational Analysis of this compound Derivatives

The flexibility of the side chain attached to the cyclopropyl ring allows for multiple spatial orientations, or conformations. A thorough conformational analysis, typically performed by systematically rotating dihedral angles and calculating the corresponding energies, would be vital. Such an analysis would:

Identify Stable Conformers: It would pinpoint the lowest-energy conformers of the molecule and its derivatives.

Determine Rotational Barriers: The energy barriers for rotation around key single bonds (e.g., the C-C bond connecting the ring to the acetonitrile (B52724) group) would be calculated, providing information on the molecule's flexibility at different temperatures.

Analyze Intramolecular Interactions: The analysis would reveal stabilizing or destabilizing interactions in different conformers, such as intramolecular hydrogen bonding between the hydroxyl group and the nitrile nitrogen, or steric clashes.

As with the other areas, there is no specific computational data available in the literature regarding the conformational landscape of this compound or its derivatives.

Advanced Synthetic Utility and Applications of 2 1 Hydroxycyclopropyl Acetonitrile Derivatives

Building Blocks for Nitrogen-Containing Heterocycles

The dual functionality of 2-(1-hydroxycyclopropyl)acetonitrile and its derivatives makes them valuable starting materials for the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. openmedicinalchemistryjournal.comnih.gov The nitrile group can participate in cyclization reactions, such as cycloadditions or condensations, to form the heterocyclic ring.

One of the primary pathways involves the transformation of the nitrile into a more reactive imine or amine, which can then undergo intramolecular reactions. For instance, derivatives of this compound can be envisioned as precursors to cyclopropylimines. These intermediates are known to undergo thermal rearrangement to form condensed heterocycles like 2,3-dihydro-1H-pyrroles. researchgate.net

Furthermore, the nitrile group is a key participant in transition-metal-catalyzed reactions for pyridine (B92270) synthesis. nih.gov Cobalt-catalyzed [2+2+2] cycloaddition of nitriles with diynes is an efficient method for constructing multi-substituted pyridine rings. rsc.org While direct examples with this compound are not extensively documented, its nitrile functionality makes it a suitable candidate for such transformations, offering a route to novel cyclopropyl-substituted pyridines. Multicomponent reactions, which efficiently build molecular complexity, frequently utilize nitrile-containing compounds to generate highly substituted pyridone scaffolds. nih.gov

The table below summarizes general methodologies where nitrile-containing compounds serve as foundational building blocks for various nitrogen heterocycles.

| Heterocyclic System | Synthetic Method | Precursors | Catalyst/Conditions |

| Substituted Pyridines | [2+2+2] Cycloaddition | Diynes, Nitriles | Cobalt complexes |

| Amino-nicotinonitriles | Multicomponent Reaction | Ylidenemalononitriles, Amines | Room Temperature, Solvent-free |

| Pyrroles | Cyclopropylimine Rearrangement | Cyclopropylimines | Thermal |

| Dihydroazepines | Rhodium(II)-Catalyzed Cyclopropanation/Aza-Cope Rearrangement | Dienyltriazoles | Rh(II) catalysts |

Intermediates in the Construction of Diverse Organic Scaffolds

Beyond heterocycles, this compound is a crucial intermediate in the synthesis of complex, non-cyclic, or macrocyclic organic structures. Its most notable application is as a key building block in the industrial synthesis of Montelukast, an asthma medication. patsnap.comgoogle.com In the synthesis of Montelukast, both the hydroxyl and nitrile functionalities of the molecule are sequentially modified to construct the final complex structure.

The synthesis of this key intermediate itself has been the subject of extensive process development, often starting from simple, inexpensive materials like pentaerythritol (B129877). patsnap.com This underscores the compound's value as a constructed intermediate, specifically designed to introduce the unique cyanomethyl-cyclopropyl motif into a larger target molecule.

Various synthetic routes have been developed to produce this compound (referred to in patent literature as 1-hydroxymethyl cyclopropyl (B3062369) acetonitrile) efficiently. A common pathway is outlined below.

| Step | Starting Material | Key Reagents | Product | Purpose |

| 1 | Pentaerythritol | HBr, H₂SO₄, Acetic Acid | Tribromo-neopentyl alcohol | Bromination |

| 2 | Tribromo-neopentyl alcohol | Acetylating agent (e.g., Acetic anhydride) | Tribromo-neopentyl acetate | Protection/Activation |

| 3 | Tribromo-neopentyl acetate | Zinc powder, Catalyst | 1-(Bromomethyl)cyclopropyl acetate | Reductive Cyclization |

| 4 | 1-(Bromomethyl)cyclopropyl acetate | Cyanide (e.g., NaCN), Base | This compound | Cyanation and Hydrolysis |

This multi-step synthesis highlights the role of this compound as a valuable intermediate that requires a dedicated synthetic effort to prepare, before its incorporation into the final pharmaceutical scaffold. patsnap.comgoogle.com

Contributions to Method Development in Organic Synthesis

The unique reactivity of the 1-hydroxycyclopropyl moiety has contributed to the development of new synthetic methods. The hydroxyl group can be activated under acidic conditions to generate a cyclopropylcarbinyl cation. rsc.org This highly reactive intermediate can undergo a variety of transformations, including skeletal rearrangements and cyclopropane (B1198618) ring-opening, providing synthetic pathways to other complex carbocyclic systems. researchgate.net The ability to control these rearrangements represents a significant advancement in synthetic methodology, allowing for the stereospecific construction of molecules with quaternary carbon centers. researchgate.net

Furthermore, significant efforts have been dedicated to improving the synthesis of this compound itself, leading to the development of more efficient, safer, and industrially scalable processes. google.comgoogle.com Early synthetic routes were often low-yielding or required harsh conditions. Newer methods have focused on optimizing reaction conditions, reducing the number of synthetic steps, and improving product purity. For example, patents describe improved methods that avoid the use of acidic catalysts during the zinc-powder-mediated ring closure, which reduces side reactions and simplifies purification. google.com The development of such robust and cost-effective synthetic routes is a critical contribution to process chemistry, making this valuable intermediate more accessible for large-scale pharmaceutical production.

A comparison of older versus newer methodologies for a key step highlights these contributions:

| Feature | Prior Art Method | Improved Method | Advantage of Improved Method |

| Catalyst | Acidic Catalyst | Basic Catalyst (e.g., EDTA-2K) | Fewer side reactions, higher product purity. google.comgoogle.com |

| Post-Reaction Quench | Ammoniacal liquor | Controlled introduction of ammonia (B1221849) gas | Better control, improved yield and quality. google.com |

| Reaction Time | ~35 hours | ~10 hours | Increased throughput, lower energy consumption. patsnap.com |

| Reaction Temperature | 90 °C | 50 °C | Reduced energy cost, safer operation. patsnap.com |

Applications in Chiral Synthesis and Stereocontrol

The application of this compound in stereocontrolled synthesis is an emerging area of interest. The carbon atom bonded to the hydroxyl group is a prochiral center, presenting an opportunity for asymmetric synthesis. While literature specifically detailing the use of this molecule as a chiral auxiliary or a substrate in stereoselective reactions is limited, its structure is inherently suited for such applications.

The development of methods for the enantioselective synthesis of related structures, such as α-hydroxy-cyclopropylboronates, demonstrates the feasibility of achieving high stereocontrol in reactions involving the cyclopropyl ring. researchgate.net Such chiral building blocks are exceptionally valuable in medicinal chemistry, where the biological activity of a drug often resides in a single enantiomer. mdpi.com

Potential strategies for employing this compound in chiral synthesis could include:

Enzymatic Resolution: Using enzymes to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the two enantiomers.

Asymmetric Synthesis: Developing catalytic asymmetric methods to directly synthesize one enantiomer of the compound from an achiral precursor.

Diastereoselective Reactions: Using the existing hydroxyl group to direct the stereochemical outcome of a reaction at another site on the molecule or on a reactant that coordinates to it.

The challenges associated with controlling stereochemistry in reactions involving strained rings and quaternary centers make this a complex but rewarding field of study. researchgate.net Future research in this area could unlock the full potential of this compound as a versatile chiral building block.

Q & A

Basic: What spectroscopic techniques are recommended for characterizing 2-(1-Hydroxycyclopropyl)acetonitrile, and how can ambiguities in spectral interpretation be addressed?

Answer:

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are critical for structural elucidation. For NMR, focus on resolving signals from the cyclopropane ring (δ 0.5–2.0 ppm) and the hydroxyl group (δ 1.5–5.0 ppm). Overlapping signals can be addressed using 2D NMR techniques (e.g., COSY, HSQC) to assign proton and carbon correlations unambiguously . IR can confirm the presence of nitrile (C≡N, ~2250 cm⁻¹) and hydroxyl (-OH, ~3200–3600 cm⁻¹) groups. MS (ESI or EI) should validate molecular ion peaks and fragmentation patterns. Computational tools, such as density functional theory (DFT), can predict spectral properties to cross-validate experimental data .

Advanced: How can contradictions in reported reaction yields during synthesis under varying catalytic conditions be resolved?

Answer:

Systematic Design of Experiments (DoE) is recommended to isolate critical variables (e.g., catalyst type, solvent polarity, temperature). For example, sodium carbonate in acetonitrile has been used to optimize coupling reactions in related cyclopropane derivatives . Kinetic profiling (e.g., in situ FTIR or HPLC monitoring) can identify side reactions or intermediates affecting yields. Reproducibility testing under controlled conditions (e.g., inert atmosphere, anhydrous solvents) is essential. Cross-referencing synthetic protocols with computational mechanistic studies (e.g., transition state analysis) may clarify catalyst efficiency discrepancies .

Basic: What are the key stability considerations for storing and handling this compound?

Answer:

The compound should be stored in a dark, inert atmosphere (argon or nitrogen) at room temperature to prevent degradation via hydrolysis or oxidation . Moisture-sensitive functional groups (e.g., nitrile, hydroxyl) necessitate desiccants or vacuum-sealed containers. Stability under acidic/basic conditions should be pre-tested via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) .

Advanced: What methodologies probe the stereoelectronic effects of the cyclopropane ring on nucleophilic addition reactivity?

Answer:

Substituent-directed reactivity can be studied using kinetic isotope effects (KIE) or Hammett linear free-energy relationships (LFER) to quantify electronic influences. Computational studies (e.g., Natural Bond Orbital analysis) can map orbital interactions between the cyclopropane ring and nitrile group . Experimental validation may involve comparing reaction rates with structurally analogous compounds (e.g., cyclohexyl vs. cyclopropyl derivatives) under identical conditions .

Basic: Which solvent systems are compatible with this compound during chromatographic purification?

Answer:

Acetonitrile-based solvent systems are widely compatible, as evidenced by their use in DNPH-derivative separations and pesticide calibration mixtures . For column chromatography, a gradient of acetonitrile/water (e.g., 60:40 to 90:10) can enhance resolution. Avoid protic solvents (e.g., methanol) that may react with the nitrile group. Recovery rates are optimized by minimizing exposure to high temperatures during solvent evaporation .

Advanced: How should discrepancies in reported solubility parameters across solvent systems be addressed?

Answer:

Discrepancies arise from variations in experimental conditions (e.g., temperature, purity). A standardized protocol involves:

- Saturation shake-flask method with HPLC quantification.

- Control of ionic strength and pH (e.g., buffered solutions).

- Comparison with structurally similar compounds (e.g., 2-(1-Hydroxycyclohexyl)acetonitrile) to identify trends .

Computational solubility prediction tools (e.g., COSMO-RS) can supplement experimental data .

Basic: What toxicological hazards are associated with this compound, and what PPE is required?

Answer:

The compound is classified as harmful if swallowed (H302), causes skin/eye irritation (H315/H319), and may cause respiratory irritation (H335) . Recommended PPE includes nitrile gloves, chemical goggles, and a lab coat. Use in a fume hood with local exhaust ventilation. Emergency procedures should align with GHS guidelines, including immediate rinsing for eye/skin contact .

Advanced: What experimental strategies elucidate the cyclopropane ring-opening mechanism under acidic/basic conditions?

Answer:

Mechanistic studies involve:

- pH-dependent kinetic monitoring (e.g., NMR or UV-Vis spectroscopy).

- Trapping intermediates (e.g., using deuterated solvents or radical scavengers).

- Isotopic labeling (e.g., ¹³C or ²H) to track bond cleavage sites.

For example, sodium carbonate in acetonitrile has been used to stabilize intermediates in related reactions . Computational modeling (MD simulations) can predict transition states and activation energies .

Basic: How is the purity of this compound validated before use in sensitive reactions?

Answer:

Purity is confirmed via:

- HPLC/GC with UV or MS detection (≥98% purity threshold).

- Melting point determination (if crystalline; compare to literature values).

- Karl Fischer titration to quantify residual moisture (<0.1% w/w).

Reference standards, such as EPA-certified acetonitrile solutions, ensure calibration accuracy .

Advanced: How can researchers mitigate competing side reactions during functionalization of the hydroxyl group?

Answer:

Protecting group strategies (e.g., silylation with TMSCl) can shield the hydroxyl group during nitrile modifications. Reaction monitoring via TLC or in situ IR identifies side products early. Solvent choice (e.g., DMF for polar aprotic conditions) and low temperatures (0–5°C) suppress undesired pathways. Mechanistic studies using DFT can predict regioselectivity and guide catalyst selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.